molecular formula C12H15NO B13646334 1-O-tolyl-piperidin-2-one

1-O-tolyl-piperidin-2-one

Cat. No.: B13646334
M. Wt: 189.25 g/mol
InChI Key: PBOLKRGXHHGIGF-UHFFFAOYSA-N
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Description

1-O-tolyl-piperidin-2-one is a chemical compound that belongs to the class of piperidinones It features a piperidine ring substituted with a tolyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-tolyl-piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of piperidine with toluene derivatives under specific conditions. For instance, the reaction of piperidine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-O-tolyl-piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tolyl group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-O-tolyl-piperidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-tolyl-piperidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The piperidine ring and the tolyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-O-tolyl-piperidin-2-one is unique due to the presence of the tolyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in various synthetic and industrial applications .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(2-methylphenyl)piperidin-2-one

InChI

InChI=1S/C12H15NO/c1-10-6-2-3-7-11(10)13-9-5-4-8-12(13)14/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

PBOLKRGXHHGIGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCCCC2=O

Origin of Product

United States

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